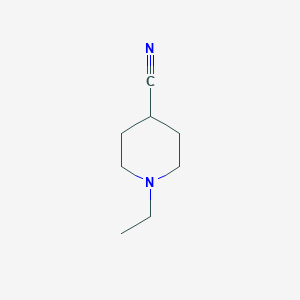
4-(4-fluorophenyl)-1H-pyrazole
概要
説明
Synthesis Analysis
The synthesis of compounds similar to “4-(4-fluorophenyl)-1H-pyrazole” has been reported in the literature . For instance, a derivative, 4-amino-5-[4-bi-(4-fluorophenyl)methylpiperazin-1-ylmethyl]-1,2,4-triazole-3-thione, was synthesized using a conventional method with a yield of 72% .科学的研究の応用
Crystal Structure Analysis
4-(4-fluorophenyl)-1H-pyrazole and its derivatives have been extensively studied for their crystal structures. For instance, Loh et al. (2013) synthesized several pyrazole compounds, including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, and characterized their structures through X-ray single crystal structure determination (Loh et al., 2013). Similarly, Yamuna et al. (2014) reported the crystal structure of 3-(4-fluorophenyl)-1H-pyrazole, highlighting its tautomeric forms and hydrogen bonding in the crystal lattice (Yamuna et al., 2014).
Synthesis and Structural Characterization
Kariuki et al. (2021) focused on the synthesis and structural characterization of 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. They emphasized the planar structure of the molecule and the orientation of the fluorophenyl groups (Kariuki et al., 2021).
Antimicrobial Applications
Ragavan et al. (2010) synthesized novel 1,5-diaryl pyrazole derivatives including 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamides, demonstrating their effective antibacterial and antifungal activities (Ragavan et al., 2010).
Antitubercular Properties
Khunt et al. (2012) explored the antitubercular evaluation of N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles. They conducted a 3D-QSAR study to correlate the chemical structures of these derivatives with their activity against Mycobacterium tuberculosis (Khunt et al., 2012).
Anti-Inflammatory Activity
Nargund et al. (1992) synthesized various N-phenyl-5-substituted aryl-3-p-(fluorophenyl) pyrazolins and pyrazoles, assessing their anti-inflammatory activity and finding them effective in reducing carrageenin-induced edema in rat paw (Nargund et al., 1992).
Drug Efficacy and Mechanisms of Action
Thangarasu et al. (2019) focused on the synthesis of novel pyrazole derivatives and assessed their antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies were conducted to understand the interaction with enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, proposing these compounds as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).
Safety and Hazards
作用機序
Target of Action
A structurally similar compound, (4-fluorophenyl) (pyridin-4-yl)methanone, has been reported to target leukotriene a-4 hydrolase in humans . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target protein .
Biochemical Pathways
If it indeed targets leukotriene a-4 hydrolase like its structurally similar compound, it could potentially influence the leukotriene biosynthesis pathway . This could have downstream effects on inflammatory and allergic responses.
Pharmacokinetics
A study on a structurally similar compound, 2-(4-fluorophenyl)imidazol-5-ones, suggests that these compounds may have suitable properties for drug development, indicating potential bioavailability .
Result of Action
Based on the potential target of action, it could potentially modulate inflammatory and allergic responses by influencing leukotriene biosynthesis .
特性
IUPAC Name |
4-(4-fluorophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQIVMKWVSKSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572170 | |
| Record name | 4-(4-Fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-1H-pyrazole | |
CAS RN |
204384-26-9 | |
| Record name | 4-(4-Fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)





![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)






